molecular formula C17H13ClF3N5OS B2593614 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880802-46-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2593614
CAS No.: 880802-46-0
M. Wt: 427.83
InChI Key: DCXWFISKHYMWMH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethylphenyl group . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction between an aromatic carbonyl halide and thiosemicarbazide . The resulting product then undergoes intramolecular cyclization in an alkaline medium to form the 1,3,4-thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring attached to a sulfanyl group, which is in turn attached to an acetamide group bearing a trifluoromethylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are known to participate in a variety of chemical reactions. For example, 1,3,4-thiadiazoles can react with various electrophiles due to the presence of multiple nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : Research by Lahtinen et al. (2014) involved the synthesis and characterization of sulfanilamide derivatives, including compounds with structures similar to the chemical . Their study provides insights into the molecular conformation and hydrogen bond network properties of these compounds, highlighting their thermal and antimicrobial properties (Lahtinen et al., 2014).

  • Vibrational Spectroscopy Analysis : A study by Mary et al. (2022) characterized a similar antiviral active molecule using Raman and Fourier transform infrared spectroscopy. This study emphasizes the importance of vibrational spectroscopy in understanding the molecular structure and interactions of such compounds (Mary et al., 2022).

Biological Activities

  • Antimicrobial Agents Synthesis : Research by Sah et al. (2014) on the synthesis of formazans from similar compounds demonstrates their potential as antimicrobial agents. This study provides insights into the antimicrobial activity of these derivatives against various bacterial and fungal strains (Sah et al., 2014).

  • Anti-tuberculosis and Antimicrobial Screening : A study by MahyavanshiJyotindra et al. (2011) on similar compounds, focusing on their in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlights the therapeutic potential of these compounds in treating various infections (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

  • Molecular Structure Elucidation : Boechat et al. (2011) examined the molecular structure of similar compounds, focusing on intermolecular interactions and 3-D array generation. This study provides valuable insights into the molecular geometry and potential functional applications of these compounds (Boechat et al., 2011).

Pharmacological Research

  • Cholinesterase Inhibition Studies : Research by Riaz et al. (2020) on new N-aryl derivatives of similar compounds evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, highlighting their potential in pharmacological applications (Riaz et al., 2020).

  • Anticancer Activity Evaluation : A study by Yurttaş et al. (2015) synthesized new derivatives with potential antitumor activity. This research highlights the significance of these compounds in the development of new anticancer therapies (Yurttaş et al., 2015).

Future Directions

Future research could focus on further elucidating the pharmacological activities of this compound and related structures. Given the diverse biological activities exhibited by similar compounds, this compound could potentially serve as a lead compound in the development of new therapeutic agents .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXWFISKHYMWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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